molecular formula C16H12N4O6S B2659053 N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide CAS No. 886912-69-2

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide

Cat. No.: B2659053
CAS No.: 886912-69-2
M. Wt: 388.35
InChI Key: TZPQWNHZNQICHM-UHFFFAOYSA-N
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Description

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide typically involves the following steps:

    Formation of 1,3,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the nitrobenzamide group: This step involves the nitration of a benzamide precursor, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the methylsulfonylphenyl moiety: This can be done through a nucleophilic substitution reaction where a suitable phenyl derivative is reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring and the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, lithium aluminum hydride (LiAlH4), and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of bases like sodium hydroxide or potassium carbonate are commonly employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Aminobenzamide derivatives.

    Substitution: Various substituted oxadiazole and benzamide derivatives.

Scientific Research Applications

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

    Enzyme inhibition: The compound may inhibit certain enzymes involved in critical biological processes, leading to its observed biological activities.

    Receptor binding: It may bind to specific receptors on cell surfaces, modulating cellular signaling pathways and affecting cell function.

Comparison with Similar Compounds

N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-nitrobenzamide can be compared with other similar compounds, such as:

    N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide: This compound has a naphthamide group instead of a nitrobenzamide group, which may result in different chemical and biological properties.

    1-((4-methoxyphenyl)sulfonyl)-N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential for diverse applications in scientific research.

Properties

IUPAC Name

N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6S/c1-27(24,25)11-8-6-10(7-9-11)15-18-19-16(26-15)17-14(21)12-4-2-3-5-13(12)20(22)23/h2-9H,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPQWNHZNQICHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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